

Synthesis protocol for 4-Chloro-N,N-diisopropylbenzamide.

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Compound of Interest

4-Chloro-N,Ndiisopropylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of **4-Chloro-N,N-diisopropylbenzamide**, a tertiary benzamide derivative. The protocol is based on the well-established Schotten-Baumann reaction conditions, involving the acylation of a secondary amine with an acyl chloride.

Introduction

4-Chloro-N,N-diisopropylbenzamide is a chemical intermediate potentially useful in the development of new pharmaceutical compounds and other biologically active molecules. The presence of the chloro- and diisopropyl- substituents can influence the compound's lipophilicity, metabolic stability, and steric profile, making it a valuable building block in medicinal chemistry. The synthesis described herein is a robust and efficient method for producing this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of 4-



chlorobenzoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction: 4-Chlorobenzoyl chloride + Diisopropylamine → **4-Chloro-N,N-diisopropylbenzamide** + Triethylamine hydrochloride

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **4-Chloro-N,N-diisopropylbenzamide**.

Parameter	Value
Reactants	
4-Chlorobenzoyl chloride	1.0 equivalent
Diisopropylamine	1.1 equivalents
Triethylamine	1.2 equivalents
Solvent	
Dichloromethane (DCM)	Anhydrous
Reaction Conditions	
Initial Temperature	0 °C (ice bath)
Reaction Temperature	Room Temperature
Reaction Time	2-4 hours
Work-up & Purification	
Washing Solutions	1 M HCl, Saturated NaHCO₃, Brine
Drying Agent	Anhydrous Na ₂ SO ₄ or MgSO ₄
Purification Method	Recrystallization or Column Chromatography

Experimental Protocol



Materials:

- 4-Chlorobenzoyl chloride
- Diisopropylamine
- Triethylamine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve diisopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.

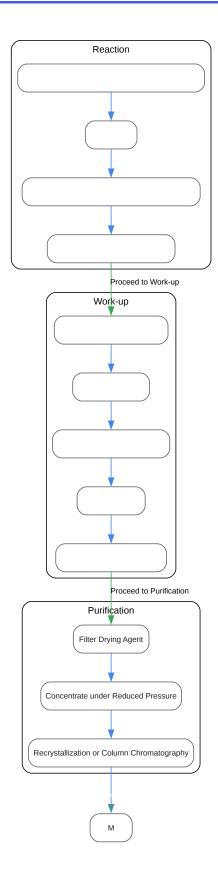


- Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and transfer it to a dropping funnel. Add the 4chlorobenzoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Purification:
 - o Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthesis Workflow Diagram



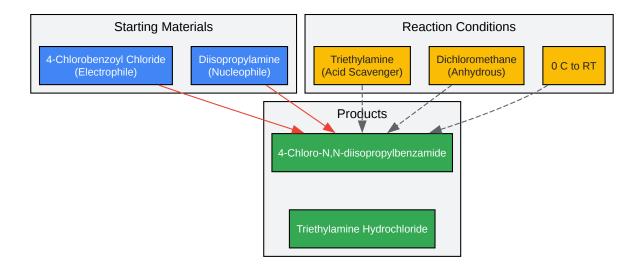


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Caption: Experimental workflow for the synthesis of **4-Chloro-N,N-diisopropylbenzamide**.



Signaling Pathway Diagram (Logical Relationship)



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Caption: Logical relationship of reactants and conditions for the synthesis.

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